molecular formula C21H28ClNO3 B13740611 Phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride CAS No. 34321-77-2

Phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride

Cat. No.: B13740611
CAS No.: 34321-77-2
M. Wt: 377.9 g/mol
InChI Key: VNNCZKQFFPEJKZ-UHFFFAOYSA-N
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Description

Phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including medicinal chemistry, where it is used as an intermediate in the synthesis of pharmaceuticals. This compound is characterized by its unique ester and amine functionalities, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride typically involves the esterification of phenoxyacetic acid with alpha-((diethylamino)methyl)-alpha-methylbenzyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Alpha-((diethylamino)methyl)-alpha-methylbenzyl alcohol.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as an intermediate in the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride involves its interaction with specific molecular targets. The ester and amine groups allow it to bind to enzymes and receptors, modulating their activity. This compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid methyl ester: Similar ester functionality but lacks the amine group.

    Alpha-((diethylamino)methyl)benzyl alcohol: Contains the amine group but lacks the ester functionality.

    Phenoxyacetamide derivatives: Share the phenoxyacetic acid moiety but differ in their functional groups.

Uniqueness

Phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride is unique due to its combination of ester and amine functionalities, which confer distinct reactivity and potential biological activity. This dual functionality makes it a valuable intermediate in the synthesis of diverse chemical and pharmaceutical compounds.

Properties

CAS No.

34321-77-2

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylpropyl]azanium;chloride

InChI

InChI=1S/C21H27NO3.ClH/c1-4-22(5-2)17-21(3,18-12-8-6-9-13-18)25-20(23)16-24-19-14-10-7-11-15-19;/h6-15H,4-5,16-17H2,1-3H3;1H

InChI Key

VNNCZKQFFPEJKZ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(C)(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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